![molecular formula C18H14N4O5S B2519200 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide CAS No. 314032-91-2](/img/structure/B2519200.png)
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide" is a derivative of dinitrobenzamide, which is a class of compounds known for their potential as hypoxia-selective cytotoxins. These compounds are designed to be selectively toxic to hypoxic cells, which are commonly found in the microenvironment of solid tumors. The presence of the 1,3-thiazol-2-yl group and the dimethylphenyl moiety suggests modifications intended to enhance the compound's selectivity or potency.
Synthesis Analysis
The synthesis of related dinitrobenzamide compounds involves multiple steps, including the displacement of chloro groups from methyl chlorodinitrobenzoates or carboxamides, followed by dimesylation and mesylate displacement with LiCl . The synthesis of the specific compound would likely follow a similar pathway, with the incorporation of the 3,4-dimethylphenyl-1,3-thiazol-2-yl moiety at an appropriate step to ensure the correct substitution pattern on the benzamide ring.
Molecular Structure Analysis
The molecular structure of dinitrobenzamide analogues has been characterized by various spectroscopic methods, including IR and NMR spectroscopy, as well as by single crystal X-ray diffraction data . These techniques provide detailed information about the electronic environment of the functional groups, the molecular conformation, and the overall three-dimensional structure, which are critical for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Dinitrobenzamide analogues undergo bioreductive reactions, where one or both nitro groups can be reduced to amines or hydroxylamines, particularly under hypoxic conditions . This reduction is oxygen-inhibited, meaning that it occurs preferentially in the absence of oxygen, which is a characteristic of hypoxic tumor cells. The reduction potential of the nitro groups and the stability of the reduction products are key factors in the compound's selectivity and cytotoxicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of dinitrobenzamide derivatives, such as solubility, reduction potential, and cytotoxicity, are influenced by the substitution pattern on the benzamide ring. For instance, the position of the nitro groups (meta or ortho/para) significantly affects the reduction potential and, consequently, the cytotoxicity under aerobic and hypoxic conditions . The presence of the 3,4-dimethylphenyl-1,3-thiazol-2-yl group in the compound of interest would likely impact these properties, potentially enhancing the compound's hypoxic selectivity and its ability to function as an antitumor agent.
Scientific Research Applications
Antitumor and Antiproliferative Properties
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide and its derivatives have been extensively studied for their antitumor and antiproliferative properties. The compounds were found to be particularly potent in inducing cell death in cancer cell lines. Specifically, studies have reported their effectiveness in hypoxic conditions, indicating their potential as hypoxia-selective cytotoxins (HSCs). The compounds were shown to have excellent hypoxic selectivities against certain cell lines, making them promising candidates for targeted cancer therapy (Palmer et al., 1996) (Markowska et al., 2002).
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
The compound and its analogs have been evaluated as prodrugs for gene-directed enzyme prodrug therapy (GDEPT), specifically in combination with Escherichia coli nitroreductase. The studies underscore the potential of these compounds in enhancing the therapeutic index of chemotherapeutic agents, offering a novel approach to cancer treatment (Friedlos et al., 1997).
Inhibition of Enzymes and Receptors
The derivatives of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide have been studied for their ability to inhibit various enzymes and receptors. For instance, certain synthesized derivatives displayed potent epidermal growth factor receptor tyrosine kinase (EGFR TK) inhibitory activity, indicating their potential as anticancer agents. Molecular docking results confirmed the binding efficacy of these compounds to the EGFR kinase (Lv et al., 2011).
Mechanism of Action
Target of action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Many thiazole derivatives work by interacting with enzymes or receptors in the body, altering their function and leading to changes in cellular processes .
Biochemical pathways
Thiazole derivatives can affect a wide range of pathways depending on their specific targets .
Result of action
Thiazole derivatives can have a wide range of effects depending on their specific targets and mode of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c1-10-3-4-12(7-11(10)2)15-9-28-18(19-15)20-17(23)14-6-5-13(21(24)25)8-16(14)22(26)27/h3-9H,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZLCZFWAWOTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-isopropyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2519124.png)
![N-(1-cyanocyclohexyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]-N-methylacetamide](/img/structure/B2519125.png)
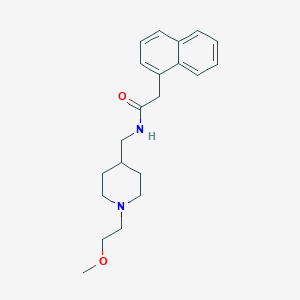
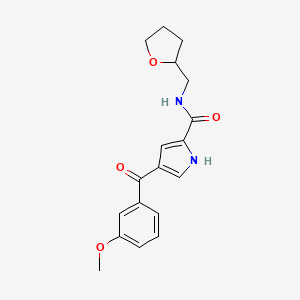

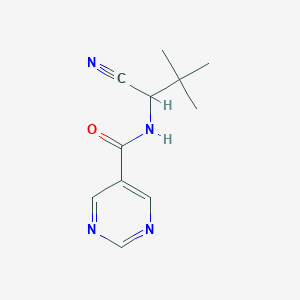
![N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide](/img/structure/B2519133.png)
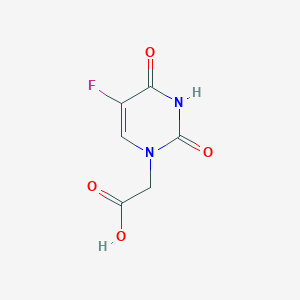
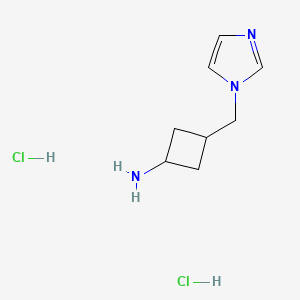
![1-Methyl-4-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2519137.png)
![ethyl 2-[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2519138.png)